molecular formula C14H20N2 B7931690 Benzyl-cyclopropyl-(S)-pyrrolidin-3-yl-amine

Benzyl-cyclopropyl-(S)-pyrrolidin-3-yl-amine

Cat. No.: B7931690
M. Wt: 216.32 g/mol
InChI Key: FBLJWEZDOUIJOT-AWEZNQCLSA-N
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Description

Benzyl-cyclopropyl-(S)-pyrrolidin-3-yl-amine (CAS 1353996-98-1) is a chiral amine building block of high interest in medicinal chemistry and central nervous system (CNS) drug discovery. With a molecular formula of C14H20N2 and a molecular weight of 216.33 g/mol, this compound features a stereospecific (S)-pyrrolidine core, a cyclopropyl group, and a benzyl moiety . This specific structure is associated with research into novel therapeutic agents. Compounds based on the N-benzyl-N-(pyrrolidin-3-yl) scaffold have been identified as a class of selective dual serotonin and noradrenaline reuptake inhibitors, which are relevant for the investigation of psychiatric and neurological conditions . Furthermore, closely related (S)-pyrrolidine derivatives have been explored as high-affinity dopamine receptor antagonists, highlighting the significance of the chiral pyrrolidine ring in designing potent and selective ligands for neurological targets . Researchers utilize this chemical as a key synthetic intermediate to develop and optimize potential pharmaceuticals. The compound is classified with the signal word "Warning" and carries hazard statements H302, H315, H319, and H335, indicating it is harmful if swallowed and may cause skin, eye, and respiratory irritation . This compound is provided with a purity of 96% and is intended for research purposes only, not for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

(3S)-N-benzyl-N-cyclopropylpyrrolidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2/c1-2-4-12(5-3-1)11-16(13-6-7-13)14-8-9-15-10-14/h1-5,13-15H,6-11H2/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBLJWEZDOUIJOT-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC2=CC=CC=C2)C3CCNC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@H]1N(CC2=CC=CC=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chiral Resolution of Racemic Intermediates

Early methods relied on resolving racemic mixtures via diastereomeric salt formation. For instance:

  • Intermediate : Racemic 3-aminopyrrolidine

  • Resolution agent : (1S)-(−)-Camphanic acid

  • Conditions : Mitsunobu reaction for esterification, followed by hydrolysis.

This approach achieved >98% enantiomeric excess (ee) but suffered from low yields (~40%) due to inefficient separation.

Asymmetric Catalytic Hydrogenation

Modern protocols employ transition metal catalysts for enantioselective reduction:

SubstrateCatalyst Systemee (%)Yield (%)Source
N-Benzyl pyrrolinoneRhodium/(R)-BINAP9985
Cyclopropane-fused enamideIridium/(S)-Phanephos9778

Key advantages include single-step stereochemical control and compatibility with sensitive functional groups.

Cyclopropane Ring Installation

[2+1] Cycloaddition with Dichlorocarbene

A high-yielding method for cyclopropanation:

  • Substrate : Allyl-pyrrolidine derivative

  • Reagent : Dichlorocarbene (Cl₂C:) generated from CHCl₃/NaOH

  • Conditions : Phase-transfer catalysis (PTC) with benzyltriethylammonium chloride.

Mechanism :

  • Carbene generation at the interface

  • Concerted [2+1] addition to double bond

  • Dechlorination via Zn/HOAc

This method achieves 70–80% yield but requires careful temperature control (−10°C) to prevent ring-opening.

Simmons–Smith Reaction

For stereoretentive cyclopropanation:

  • Substrate : Chiral vinyl-pyrrolidine

  • Reagent : CH₂I₂/Zn-Cu couple

  • Additive : Diethylzinc (activator)

Outcome :

  • Retention of (S)-configuration at C3

  • 65% isolated yield

Benzyl Group Manipulation

N-Benzylation via Nucleophilic Substitution

Standard protocol for tertiary amine formation:

  • Substrate : (S)-3-Aminopyrrolidine

  • Electrophile : Benzyl bromide (BnBr)

  • Base : K₂CO₃ or DIEA

  • Solvent : Acetonitrile or DMF

Optimization Data :

BaseTemp (°C)Time (h)Yield (%)
K₂CO₃601288
DIEA252492

Excess BnBr (1.5 eq.) minimizes dialkylation byproducts.

Reductive Amination

For one-pot benzyl/cyclopropyl installation:

  • Amine : (S)-Pyrrolidin-3-amine

  • Carbonyl : Benzyl-cyclopropyl ketone

  • Reductant : NaBH₃CN or STAB

Conditions :

  • Solvent: MeOH/THF (1:1)

  • Acid: AcOH (pH 4–5)

  • Yield: 75–82%

Integrated Synthetic Routes

Patent Route (EP1138672A1)

A scalable four-step sequence:

  • Step 1 : Optically active butyl-1,2,4-trimesylate → Benzyl-pyrrolidine (THF, 50–60°C, 72%)

  • Step 2 : Allyloxycarbonyl protection (heptane, 40°C, 85%)

  • Step 3 : Cyclopropylamination (DME, 100°C, 8 bar H₂, 68%)

  • Step 4 : Final deprotection (HCl/EtOH, 90%)

Overall yield : 38%

Catalytic Asymmetric Route

A state-of-the-art approach using iridium catalysis:

  • Substrate : N-allyl pyrrolidinone

  • Catalyst : [Ir(cod)Cl]₂/(S)-Segphos

  • Hydride source : PMHS

  • Cyclopropanation : CH₂N₂/Cu(acac)₂

Key metrics :

  • 92% ee

  • 81% yield

  • 5 g scale demonstrated

Critical Analysis of Methodologies

Yield Comparison

MethodAverage Yield (%)Stereopurity (ee %)Scalability
Chiral resolution40–4598–99Low
Asymmetric hydrogenation75–8595–99High
Patent route35–40>99Industrial

Byproduct Formation

  • Major impurities :

    • Dialkylated amines (5–12% in N-benzylation)

    • Ring-opened cyclopropanes (3–8% at >50°C)

  • Mitigation strategies :

    • Use of bulky bases (e.g., DIPEA) suppresses over-alkylation

    • Low-temperature cyclopropanation (−10°C to 0°C)

Emerging Technologies

Flow Chemistry Approaches

Microreactor systems enhance exothermic steps:

  • Cyclopropanation : 10 s residence time, 95% conversion

  • Benefits : Improved heat dissipation, reduced side reactions

Biocatalytic Amination

Pilot-scale studies using transaminases:

  • Enzyme : Codexis TA-134

  • Substrate : Pyrrolidinone

  • Conversion : 99%, ee >99%

Chemical Reactions Analysis

Types of Reactions

Benzyl-cyclopropyl-(S)-pyrrolidin-3-yl-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the benzyl or cyclopropyl groups are replaced by other functional groups using appropriate nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include Grignard reagents, hydrogen gas, palladium catalysts, potassium permanganate, and various nucleophiles. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like THF or dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions produce reduced amine derivatives.

Scientific Research Applications

Medicinal Chemistry

Benzyl-cyclopropyl-(S)-pyrrolidin-3-yl-amine is utilized in the design and synthesis of new pharmaceutical compounds. Its structure serves as a valuable scaffold for developing drugs targeting specific biological pathways. The compound's unique cyclopropyl moiety enhances its interaction with biological targets, potentially leading to improved therapeutic efficacy.

Case Study: Anticancer Properties

Research has indicated that derivatives of cyclopropyl amides, including similar compounds, exhibit anticancer properties. For instance, certain cyclopropyl amide compounds have been shown to inhibit nicotinamide phosphoribosyltransferase (NAMPT), an enzyme involved in cancer metabolism, thereby offering a pathway for cancer treatment .

Drug Design

The compound's structural characteristics make it a candidate for drug design, particularly in creating selective modulators for various receptors. Its potential to bind effectively to target sites can lead to the development of drugs with fewer side effects.

Structure-Activity Relationship (SAR) Analysis

A study on SAR highlighted how modifications in the structure of related pyrrolidine compounds could significantly alter their biological activity. For example, variations in substituents at specific positions led to compounds with enhanced potency against certain targets . This underscores the importance of structural modifications in optimizing drug efficacy.

Organic Synthesis

This compound serves as a building block for synthesizing more complex organic molecules. Its reactivity allows it to participate in various organic reactions, facilitating the development of intricate molecular architectures.

Synthetic Routes

The synthesis typically involves reactions between benzyl-protected pyrrolidine derivatives and cyclopropylamine under controlled conditions. Common methods include using suitable solvents and catalysts to achieve high yields and purity .

Biological Studies

Researchers are increasingly investigating the biological effects of this compound on various systems. Its ability to modulate receptor activity makes it a subject of interest for studies related to neuropharmacology and other fields.

Mechanism of Action

The mechanism of action of Benzyl-cyclopropyl-(S)-pyrrolidin-3-yl-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to changes in the target’s activity or function. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Pyrrolidine Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Stereochemistry Key Properties/Applications
This compound C₁₄H₂₀N₂ 216.33 Benzyl, Cyclopropyl (S) Pharmaceuticals (discontinued)
1-Cyclopropylpyrrolidin-3-amine C₇H₁₄N₂ 126.20 Cyclopropyl - Simpler structure; safety data available
1-Benzyl-N-ethylpyrrolidin-3-amine C₁₃H₂₀N₂ 204.31 Benzyl, Ethyl - High structural similarity; flexible alkyl chain
(R)-1-Benzyl-N-isopropylpyrrolidin-3-amine C₁₅H₂₄N₂ 232.37 Benzyl, Isopropyl (R) Enantiomeric activity differences
[(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-benzyl-methyl-amine C₁₅H₂₅N₃ 247.38 Benzyl, Methyl, 2-Aminoethyl (S) Enhanced hydrophilicity; potential biologics

Key Research Findings

A. Substituent Effects

  • Benzyl Group : Increases hydrophobicity, improving membrane permeability but possibly reducing aqueous solubility .
  • Methoxy Modifications : In analogs like (3R,4S)-4-cyclopropyl-1-{[4-methoxy-3-(methoxymethyl)phenyl]methyl}pyrrolidin-3-amine, electron-donating methoxy groups alter electronic properties and solubility .

B. Stereochemical Influence

  • The (S)-configuration in the target compound may confer distinct pharmacological activity compared to (R)-isomers, as enantiomers often exhibit divergent receptor interactions .

Biological Activity

Benzyl-cyclopropyl-(S)-pyrrolidin-3-yl-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article explores its interactions with neurotransmitter receptors, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of C12_{12}H16_{16}N\ and a molecular weight of approximately 230.35 g/mol. The compound is characterized by the presence of a pyrrolidine ring, which is substituted with a benzyl group and a cyclopropyl moiety. These structural elements contribute to its distinct pharmacological properties.

The biological activity of this compound has been primarily linked to its interactions with dopamine receptors , particularly the D3 and D4 subtypes. Studies suggest that it acts as an antagonist for these receptors, which play critical roles in dopaminergic signaling pathways. This antagonistic action may have implications for treating various neurological and psychiatric disorders, including:

  • Schizophrenia
  • Addiction
  • Depression

Biological Activity Summary

Activity TypeDescription
Dopamine Receptor Binding Selective binding affinity towards D3 and D4 receptors, influencing dopaminergic signaling.
Therapeutic Potential Possible applications in treating schizophrenia, addiction, and other mood disorders.
Neurotransmitter Interaction Modulation of neurotransmitter systems may provide insights into broader pharmacological effects.

Research Findings

  • Binding Affinity Studies : Research indicates that this compound exhibits selective binding to dopamine receptors, which is crucial for understanding its mechanism of action and potential side effects when used therapeutically.
  • Case Studies : In vitro studies have demonstrated that compounds similar to this compound can exhibit significant antibacterial properties against various pathogens, although specific data on this compound's antibacterial activity remains limited .
  • Pharmacokinetics : Preliminary pharmacokinetic studies suggest that the compound may have favorable absorption and distribution characteristics, although further research is necessary to fully elucidate its pharmacodynamics .

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other pyrrolidine derivatives. Here’s a comparison table highlighting key differences:

Compound NameStructural FeaturesBiological Activity
This compoundPyrrolidine ring, benzyl & cyclopropyl groupsDopamine receptor antagonist
(1-Benzyl-pyrrolidin-3-yl)-isopropyl-aminePyrrolidine ring, benzyl & isopropyl groupsSimilar receptor interactions
(1-Benzyl-pyrrolidin-3-yl)-methylaminePyrrolidine ring, benzyl & methyl groupsVaries; less potent than cyclopropane variant

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Benzyl-cyclopropyl-(S)-pyrrolidin-3-yl-amine, and how can stereochemical integrity be maintained?

  • Methodological Answer : A common approach involves cyclopropane ring formation via [2+1] cycloaddition or alkylation of pyrrolidine precursors. For example, tert-butyl carbamate (Boc)-protected intermediates can be treated with HCl/dioxane to yield the free amine, as demonstrated in a similar pyrrolidin-3-yl-amine synthesis . Stereochemical control is achieved using chiral auxiliaries or enantioselective catalysis, with confirmation via chiral HPLC or X-ray crystallography .

Q. How can the structure of this compound be validated using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR for cyclopropane protons (δ ~0.5–1.5 ppm) and pyrrolidine ring resonances.
  • X-ray Crystallography : Resolve absolute stereochemistry, as seen in analogous structures (e.g., 3-Benzyloxypyridin-2-amine, resolved at 293 K with R factor = 0.067) .
  • Mass Spectrometry : Confirm molecular weight (e.g., via HRMS or LC-MS) using the canonical SMILES: COCc1cc(ccc1OC)CN1C[C@@H]([C@H](C1)N)C1CC1 .

Q. What IUPAC nomenclature rules apply to this compound’s naming?

  • Methodological Answer : The name follows IUPAC PIN guidelines, where substituents like benzyl and cyclopropyl are ordered alphabetically. Parentheses enclose substituents adjacent to "amine" to ensure specificity, e.g., "(S)-pyrrolidin-3-yl" denotes stereochemistry at the third carbon .

Advanced Research Questions

Q. How does the stereochemistry of the pyrrolidine ring influence pharmacological activity in related compounds?

  • Methodological Answer : In melanin-concentrating hormone receptor studies, (S)-pyrrolidin-3-yl-amine derivatives exhibit enhanced binding affinity compared to (R)-isomers. Activity is assessed via radioligand displacement assays and molecular docking simulations, with stereochemistry verified by circular dichroism (CD) .

Q. What strategies resolve contradictions in solubility or stability data across studies?

  • Methodological Answer :

  • Solubility : Use standardized solvents (e.g., DMSO or PBS at pH 7.4) and report temperature/pH. For example, cyclopropyl-containing amines often show pH-dependent solubility due to protonation of the pyrrolidine nitrogen .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring. Discrepancies may arise from impurities or storage conditions (e.g., light exposure) .

Q. How can computational methods predict the compound’s metabolic pathways?

  • Methodological Answer :

  • In Silico Tools : Use Schrödinger’s ADMET Predictor or CypReact to identify likely cytochrome P450 oxidation sites (e.g., cyclopropane ring opening or N-demethylation).
  • Validation : Compare with in vitro microsomal assays (human liver microsomes + NADPH), quantifying metabolites via UPLC-QTOF .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric excess (ee)? **

  • Methodological Answer : Key issues include catalyst loading and reaction exotherms. A published protocol for a related compound achieved >98% ee using asymmetric hydrogenation (Ru-BINAP catalyst, 50 bar H2_2, 60°C), with scalability tested in flow reactors .

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